molecular formula C14H16Cl2N2 B8784958 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride

4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride

Cat. No.: B8784958
M. Wt: 283.2 g/mol
InChI Key: QHDAFTKIEDDTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected by an ethenyl linkage. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and aniline.

    Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and aniline in the presence of a base such as sodium hydroxide to form 4-(2-nitrophenyl)ethenyl aniline.

    Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Aminophenyl)ethynyl]aniline
  • 4-(2-Aminoethyl)aniline
  • 4-Iodoaniline
  • 4-Bromoaniline

Uniqueness

4-[(1E)-2-(4-aminophenyl)ethenyl]aniline dihydrochloride is unique due to its ethenyl linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in research and industry.

Properties

Molecular Formula

C14H16Cl2N2

Molecular Weight

283.2 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethenyl]aniline;dihydrochloride

InChI

InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H

InChI Key

QHDAFTKIEDDTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A portion (40.5 grams, 0.15 mole) of 4,4'-dinitrostilbene from A above, concentrated hydrochloric acid (250 milliliters) and methanol (200 milliliters) are added to a flask and maintained therein as stirred mixture. Over the next three hour period, 325 mesh powdered iron is added to the reaction mixture in one grams aliquots until a total of 22.0 grams (0.40 mole) has been added. With each added aliquot of iron, heating with vigorous hydrogen evolution occurs causing frothing of the reaction mixture. Frothing is moderated as needed by cooling of the flask on a sodium chloride and ice bath between iron additions. After completion of the iron addition, the mixture is heated for 16 hours at reflux then cooled to room temperature (25° C.) and filtered. The dark brown liquid filtrate is concentrated o by rotary evaporation under vacuum at 85° C. to one half original volume then decolorized by the addition of activated charcoal. After filtration, the filtrate is desalted by passing through a column of Sephadex G-50. The eluate is rotary evaporated under vacuum to provide a pale tan colored solid. Recovery of this solid followed by drying in a vacuum oven at 110° C. and 5 mm Hg provides a constant product weight of 29.4 grams. Fourier transform infrared spectrophotometric analysis of a nujol mull of the product on a sodium chloride plate confirms the product structure (disappearance of the absorbances observed for the conjugated nitro group, appearance of --NH3+ stretching absorbances at 3040, 2603 and 2550 cm-1 and appearance of a --NH3+ bending absorbance at 1497 cm-1). Proton nuclear magnetic resonance spectroscopy further confirms the product structure. Differential scanning calorimetry of a portion (3.62 milligrams) of the product under a stream of nitrogen flowing at 35 cubic centimeters per minute and using a heating rate of 10° C. per minute with a range of 200° C. to 450° C. reveals a endotherm at 263° C. (enthalpy =162.85 J/g) followed by second endotherm at 291° C. (enthalpy=337.82 J/g).
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Synthesis routes and methods II

Procedure details

A portion (40.5 grams, 0.15 mole) of 4,4'-dinitrostilbene from A above, concentrated hydrochloric acid (250 milliliters) and methanol (200 millileters) are added to a flask and maintained therein as stirred mixture. Over the next three hour period, 325 mesh powdered iron is added to the reaction mixture in one grams aliquots until a total of 22.0 grams (0.40 mole) has been added. With each added aliquot of iron, heating with vigorous hydrogen evolution occurs causing frothing of the reaction mixture. Frothing is moderated as needed by cooling of the flask on a sodium chloride and ice bath between iron additions. After completion of the iron addition, the mixture is heated for 16 hours at reflux then cooled to room temperature (25° C.) and filtered. The dark brown liquid filtrate is concentrated by rotary evaporation under vacuum at 85° C. to one half original volume then decolorized by the addition of activated charcoal. After filtration, the filtrate is desalted by passing through a column of Sephadex G-50. The eluate is rotary evaporated under vacuum to provide a pale tan colored solid. Recovery of this solid followed by drying in a vacuum oven at 110° C. and 5 mm Hg provides a constant product weight of 29.4 grams. Fourier transform infrared spectrophotometric analysis of a nujol mull of the product on a sodium chloride plate confirms the product structure (disappearance of the absorbances observed for the conjugated nitro group, appearance of --NH3 + stretching absorbances at 3040, 2603 and 2550 cm-1 and appearance of a --NH3 + bending absorbance at 1497 cm-1). Proton nuclear magnetic resonance spectroscopy further confirms the product structure. Differential scanning calorimetry of a portion (3.62 milligrams) of the product under a stream of nitrogen flowing at 35 cubic centimeters per minute and using a heating rate of 10° C. per minute with a range of 200° C. to 450° C. reveals a endotherm at 263° C. (enthalpy=162.85 J/g) followed by second endotherm at 291° C. (enthalpy=337.82 J/g).
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